molecular formula C8H7ClO2 B1584715 5-(Chloromethyl)-2-hydroxybenzaldehyde CAS No. 23731-06-8

5-(Chloromethyl)-2-hydroxybenzaldehyde

Cat. No.: B1584715
CAS No.: 23731-06-8
M. Wt: 170.59 g/mol
InChI Key: WFACWTZLXIFJCM-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-hydroxybenzaldehyde is an organic compound with the molecular formula C8H7ClO2. It is a derivative of benzaldehyde, featuring a chloromethyl group (-CH2Cl) and a hydroxyl group (-OH) attached to the benzene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique reactivity and functional groups.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Chloromethyl)-2-hydroxybenzaldehyde is a chemical compound with the molecular formula C8H7ClO2C_8H_7ClO_2 . It is also known by its IUPAC name, this compound .

Chemical Properties

  • Molecular Weight: 170.59
  • InChI Key: WFACWTZLXIFJCM-UHFFFAOYSA-N
  • Linear Structure Formula: Not available
  • Number of Heavy Atoms: 11
  • Number of Aromatic Heavy Atoms: 6
  • Fraction Csp3: 0.12
  • Number of Rotatable Bonds: 2
  • Number of H-Bond Acceptors: 2.0
  • Number of H-Bond Donors: 1.0
  • Molar Refractivity: 43.61
  • Boiling Point: No data available

Scientific Research Applications

This compound is used in various scientific research applications.

  • Synthesis of Salicylaldehydes: It serves as a precursor in the synthesis of salicylaldehydes . For example, it is used in the synthesis and reactions of salicylaldehydes .
  • Reaction with Methanol: It reacts with methanol in the presence of NaHCO3 to yield other compounds .
  • Reaction with 4-chlorothiophenol: It reacts with 4-chlorothiophenol in chloroform to produce a colorless oil when treated with NaHCO3 .
  • Synthesis of N-(substituted coumarin-3-yl) benzamides: It is utilized in the synthesis of N-(substituted coumarin-3-yl) benzamides, which exhibit antiproliferative effects against human Hepatocellular Carcinoma cell line (HepG2) .
  • Production of Dialdehydes: It is used in the preparation of novel pendant-armed dialdehydes .

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-hydroxybenzaldehyde involves its reactivity with various biological and chemical targets. The aldehyde group can form Schiff bases with amines, which are important intermediates in many biochemical pathways. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of new carbon-carbon or carbon-heteroatom bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Chloromethyl)-2-hydroxybenzaldehyde is unique due to the presence of both a hydroxyl and a chloromethyl group on the benzene ring, which provides a versatile platform for various chemical transformations. Its reactivity and functional groups make it a valuable intermediate in organic synthesis and industrial applications .

Biological Activity

5-(Chloromethyl)-2-hydroxybenzaldehyde (CMHB), a derivative of salicylaldehyde, has garnered attention for its potential biological activities due to its unique structural features, including a hydroxyl group and a chloromethyl group. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H7ClO2C_8H_7ClO_2 and a molecular weight of approximately 170.59 g/mol. The compound features:

  • Hydroxyl Group (-OH) : Positioned at the second carbon of the benzene ring.
  • Chloromethyl Group (-CH2Cl) : Located at the fifth carbon, which may enhance its reactivity as an alkylating agent.

The presence of these functional groups suggests potential applications in organic synthesis and medicinal chemistry, particularly in the development of bioactive compounds.

Antimicrobial Properties

Research indicates that derivatives of salicylaldehyde possess significant antimicrobial properties. CMHB's structural similarities to these derivatives suggest it may exhibit similar activities. For instance, salicylaldehyde is known for its antifungal and antibacterial effects, which could be enhanced by the chloromethyl substitution in CMHB.

  • Antibacterial Activity : Preliminary studies suggest that CMHB may inhibit the growth of certain bacterial strains, although specific data on its efficacy against pathogens like Staphylococcus aureus or Escherichia coli remain to be fully elucidated .
  • Antifungal Activity : The compound's potential antifungal properties are also under investigation, with some evidence indicating that similar compounds can disrupt fungal cell walls or interfere with metabolic pathways.

Cytotoxicity and Apoptosis Induction

Recent studies have explored the cytotoxic effects of related compounds derived from CMHB. For example, salicylaldehyde derivatives have been shown to induce apoptosis in various cancer cell lines. The chloromethyl group may enhance this effect by facilitating interactions with cellular targets .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods. One common approach involves reacting salicylaldehyde with paraformaldehyde in the presence of hydrochloric acid, yielding CMHB along with other byproducts .

Table 1: Comparison of Similar Compounds

Compound NameStructure FeaturesUnique Properties
5-Methyl-2-hydroxybenzaldehydeMethyl group instead of chloromethylDifferent reactivity patterns due to sterics
4-ChlorobenzaldehydeChlorine at para positionCommonly used in organic synthesis
SalicylaldehydeHydroxyl group at ortho positionKnown for strong biological activities
5-Bromo-2-hydroxybenzaldehydeBromine instead of chlorineDifferent halogen affects reactivity

The unique combination of functional groups in CMHB allows for diverse chemical transformations not readily achievable with other similar compounds. This versatility makes it an important compound in synthetic organic chemistry .

Case Studies and Research Findings

Recent literature highlights various applications and studies involving CMHB:

  • Synthesis of Heterocycles : Research has demonstrated that CMHB can serve as a precursor for synthesizing heterocycles like benzofuran or coumarin through nucleophilic substitution reactions .
  • Biological Activity Evaluation : Studies assessing the biological activity of CMHB derivatives have indicated promising results in enhancing solubility and reactivity, potentially leading to improved therapeutic agents .

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis methods for 5-(Chloromethyl)-2-hydroxybenzaldehyde?

  • Methodological Answer : The compound is synthesized via the reaction of salicylaldehyde with para-formaldehyde in the presence of HCl and H₂SO₄ as a catalyst at 70°C. The reaction mixture is stirred for 20 hours, followed by cooling, aqueous workup (extraction with CH₂Cl₂), and drying with anhydrous Na₂SO₄. Rotary evaporation yields the crude product, which crystallizes into a pale purple solid .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy for structural elucidation of the aromatic and chloromethyl groups.
  • IR spectroscopy to identify hydroxyl (-OH) and aldehyde (-CHO) functional groups.
  • X-ray crystallography for definitive determination of molecular geometry, as demonstrated in crystal structure studies of related derivatives .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Use fume hoods to ensure adequate ventilation.
  • Wear PPE (gloves, lab coats, safety goggles) to avoid skin/eye contact.
  • Maintain proximity to emergency eye wash stations and safety showers.
  • Store in sealed containers in dry, ventilated areas away from ignition sources .

Q. How can the purity of synthesized this compound be validated?

  • Methodological Answer :

  • Chromatography : Use HPLC or TLC with UV detection to assess purity.
  • Melting Point Analysis : Compare observed values with literature data (e.g., derivatives in show specific melting points).
  • Elemental Analysis (EA) to confirm C, H, Cl, and O composition .

Advanced Research Questions

Q. How do reaction conditions influence the selectivity of nucleophilic substitutions at the chloromethyl group?

  • Methodological Answer :

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of O/S/N reagents.
  • Temperature : Lower temperatures (0–25°C) reduce side reactions.
  • Catalysts : Phase-transfer catalysts (e.g., TBAB) improve reaction rates in biphasic systems.
  • Example: Substitution with thiols yields thioether-linked salicylaldehydes, useful in heterocycle synthesis .

Q. What strategies mitigate byproduct formation during synthesis?

  • Methodological Answer :

  • Parameter Optimization : Control HCl concentration and reaction time to minimize over-chlorination.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) removes byproducts like 3-(chloromethyl) isomers .
  • In situ Monitoring : Use FTIR or GC-MS to track reaction progress and adjust conditions dynamically.

Q. How can this compound be utilized in the Petasis borono-Mannich reaction?

  • Methodological Answer :

  • React with boronic acids and amines under mild acidic conditions to generate α-amino carbonyl derivatives.
  • Key steps:

Dissolve the aldehyde in THF/MeOH.

Add boronic acid (1.2 equiv) and secondary amine (1.5 equiv).

Stir at 50°C for 12–24 hours.

  • Applications: Synthesis of bioactive molecules with antimicrobial or anticancer properties .

Q. What are the challenges in crystallizing this compound derivatives for structural studies?

  • Methodological Answer :

  • Solvent Selection : Use slow evaporation in ethanol/water mixtures to promote crystal growth.
  • Temperature Gradients : Gradual cooling from 40°C to 4°C enhances lattice formation.
  • Co-crystallization Agents : Add thiourea or crown ethers to stabilize molecular packing, as seen in X-ray studies of thiosemicarbazone derivatives .

Q. How does the electronic nature of substituents affect the reactivity of this compound in metal coordination studies?

  • Methodological Answer :

  • Electron-Withdrawing Groups (e.g., -NO₂): Increase Lewis acidity at the aldehyde site, enhancing metal binding (e.g., Cu²⁺ or Fe³⁺).
  • Electron-Donating Groups (e.g., -OCH₃): Stabilize Schiff base intermediates, facilitating ligand-to-metal charge transfer.
  • Example: Chloromethyl derivatives form stable complexes with transition metals for catalytic applications .

Q. What computational methods are used to predict the reactivity of this compound in silico?

  • Methodological Answer :
  • DFT Calculations : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate solvent interactions to assess solubility and reaction pathways.
  • Docking Studies : Model binding affinities with biological targets (e.g., enzymes) for drug design .

Properties

IUPAC Name

5-(chloromethyl)-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c9-4-6-1-2-8(11)7(3-6)5-10/h1-3,5,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFACWTZLXIFJCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCl)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10319332
Record name 5-(Chloromethyl)-2-hydroxybenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23731-06-8
Record name 5-(Chloromethyl)-2-hydroxybenzaldehyde
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Chloromethyl)-2-hydroxybenzaldehyde
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(Chloromethyl)-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10319332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Chloromethyl)-2-hydroxybenzaldehyde
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Synthesis routes and methods I

Procedure details

The salicylaldehyde is convened to the 5-chloromethylbenzaldehyde by combining the aldehyde with aqueous formaldehyde (37%) and concentrated hydrochloric acid, at a reduced temperature in the range of -10° to +10° C. or thereabouts. Gaseous HCl is then bubbled through the solution to saturate with HCl after which the solution is stirred for a period sufficient to effect the reaction at a reduced temperature, one which is about that of the temperature at which the reactants were combined initially. The product, the 5-(chloromethyl)-2-hydroxybenzaldehyde, should be formed as a white precipitate which can be recovered by conventional means.
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Synthesis routes and methods II

Procedure details

The compound was prepared by a modified procedure of Stoermer and Behn (R. Stoermer and K. Behn, Ber., 34 [1901], 2455). A 500-ml, three-neck flask equipped with a stirrer, thermometer and a gas inlet was charged with salicylaldehyde (61 g), formaldehyde (40 percent aqueous solution, 41 g) and hydrochloric acid (32 weight percent, 60 g). HCl gas was passed into the reaction mixture for 20 hours while the temperature was maintained below 30° C. The resulting dark purple reaction mixture was then treated with hot water (3×200 ml) to remove the unreacted paraformaldehyde. The crude product was sublimed at 100°/1 mm to give 34 g of white 3-formyl-4-hydroxybenzyl chloride (40 percent yield in salicylaldehyde), m.p. 90° C.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

5-(Chloromethyl)-2-hydroxybenzaldehyde
5-(Chloromethyl)-2-hydroxybenzaldehyde
5-(Chloromethyl)-2-hydroxybenzaldehyde
5-(Chloromethyl)-2-hydroxybenzaldehyde
5-(Chloromethyl)-2-hydroxybenzaldehyde
5-(Chloromethyl)-2-hydroxybenzaldehyde

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